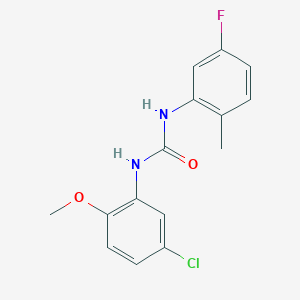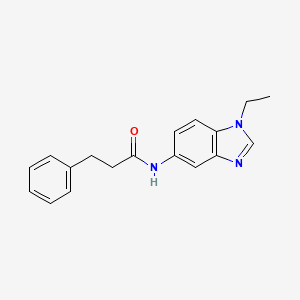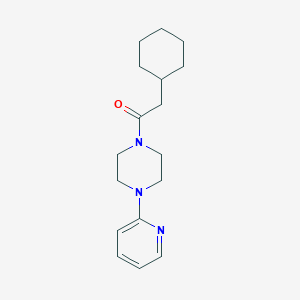
N-(5-chloro-2-methoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases. CFTRinh-172 is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is a key regulator of fluid and ion transport in various tissues and organs.
Mécanisme D'action
N-(5-chloro-2-methoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea is a selective and reversible inhibitor of the CFTR chloride channel. It binds to the cytoplasmic side of the CFTR channel and blocks chloride ion transport, thereby reducing fluid secretion and ion transport in various tissues and organs.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea has been shown to have various biochemical and physiological effects in CF and other diseases. In CF, N-(5-chloro-2-methoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea has been shown to increase the stability and function of mutant CFTR channels, and to improve ion transport and fluid secretion in CF cells and tissues. In other diseases, N-(5-chloro-2-methoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea has been shown to modulate ion transport and fluid secretion, and to inhibit tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-methoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea has several advantages and limitations for lab experiments. One of the advantages is that it is a potent and selective inhibitor of the CFTR chloride channel, which makes it a valuable tool for studying CF and other diseases that involve CFTR dysfunction. Another advantage is that it is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies.
One of the limitations is that N-(5-chloro-2-methoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea is a reversible inhibitor, which means that its effects on CFTR function are transient and can be rapidly reversed upon removal of the inhibitor. Another limitation is that N-(5-chloro-2-methoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea has been shown to have off-target effects on other ion channels and transporters, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea and its potential therapeutic applications. One direction is to further optimize the structure and pharmacokinetic properties of N-(5-chloro-2-methoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea to improve its efficacy and safety in vivo. Another direction is to investigate the potential of N-(5-chloro-2-methoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea in combination with other CF therapies, such as correctors and potentiators, to enhance CFTR function and improve clinical outcomes.
Other future directions include exploring the potential of N-(5-chloro-2-methoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea in other diseases that involve ion transport and fluid secretion, such as secretory diarrhea and polycystic kidney disease, and investigating the mechanisms of action of N-(5-chloro-2-methoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea on ion channels and transporters other than CFTR. Overall, N-(5-chloro-2-methoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea has shown great promise as a valuable tool for studying CF and other diseases, and as a potential therapeutic agent for improving ion transport and fluid secretion in various tissues and organs.
Méthodes De Synthèse
N-(5-chloro-2-methoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea was first synthesized by the pharmaceutical company Vertex in 2003. The synthesis method involves several steps, including the reaction of 5-chloro-2-methoxyaniline with 5-fluoro-2-methylbenzoic acid to form the intermediate 5-chloro-2-methoxy-N-(5-fluoro-2-methylphenyl)anilide, which is then reacted with urea to form N-(5-chloro-2-methoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea has been extensively studied for its potential therapeutic applications in CF and other diseases. CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, and is caused by mutations in the CFTR gene, which encodes the CFTR chloride channel. N-(5-chloro-2-methoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea has been shown to increase the stability and function of mutant CFTR channels, and to improve ion transport and fluid secretion in CF cells and tissues.
N-(5-chloro-2-methoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea has also been studied for its potential applications in other diseases, such as polycystic kidney disease, secretory diarrhea, and pancreatic cancer. In these diseases, N-(5-chloro-2-methoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea has been shown to modulate ion transport and fluid secretion, and to inhibit tumor growth and metastasis.
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(5-fluoro-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O2/c1-9-3-5-11(17)8-12(9)18-15(20)19-13-7-10(16)4-6-14(13)21-2/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUUKMBVJYRWIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(5-fluoro-2-methylphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-1,3-benzodioxole-5-carbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5799906.png)
![2,3-dihydroxypropanal [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5799910.png)

![5-{[(2-hydroxy-1-naphthyl)methylene]amino}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5799932.png)
![1,3-benzodioxole-5-carbaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5799957.png)

![N',N''-[1,4-dioxane-2,3-diylbis(oxy-4,1-phenylene-1-ethyl-1-ylidene)]dinicotinohydrazide](/img/structure/B5799963.png)

![3-(3-chloro-2-buten-1-yl)-1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B5799982.png)



![4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine](/img/structure/B5800002.png)